Home > Products > Screening Compounds P46310 > Fluticasone 21-Isobutyrate
Fluticasone 21-Isobutyrate -

Fluticasone 21-Isobutyrate

Catalog Number: EVT-13982084
CAS Number:
Molecular Formula: C26H33F3O5S
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluticasone 21-Isobutyrate is a synthetic corticosteroid derived from fluticasone, primarily used for its anti-inflammatory properties. This compound is classified under glucocorticoids and is indicated for various therapeutic applications, particularly in treating inflammatory conditions such as asthma and skin disorders. Fluticasone 21-Isobutyrate is recognized for its potent glucocorticoid receptor agonist activity, which contributes to its therapeutic efficacy in managing inflammation and allergic responses .

Source

Fluticasone 21-Isobutyrate is synthesized from fluticasone, which itself is a derivative of the steroid structure. The compound can be obtained through chemical synthesis processes that modify the parent compound to enhance its pharmacological properties. It is available in various formulations for clinical use, although it has not yet received widespread approval for all potential indications .

Classification

Fluticasone 21-Isobutyrate belongs to the class of organic compounds known as steroids and steroid derivatives. More specifically, it falls under the subclass of glucocorticoids, which are characterized by their anti-inflammatory effects and ability to modulate immune responses. The compound's chemical classification includes being a small molecule with significant pharmacological activity .

Synthesis Analysis

Methods

The synthesis of Fluticasone 21-Isobutyrate typically involves several steps of organic synthesis, beginning with the modification of fluticasone. Key methods may include:

  • Acylation: The introduction of an isobutyric acid moiety at the 21-position of the fluticasone structure.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.

Technical Details

The synthesis process requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of Fluticasone 21-Isobutyrate. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Fluticasone 21-Isobutyrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H33F3O5SC_{26}H_{33}F_{3}O_{5}S, indicating the presence of fluorine atoms, which enhance its potency.

Data

  • Molecular Weight: Approximately 500.6 g/mol
  • Chemical Structure: The structure features a steroid backbone with specific substitutions that confer its glucocorticoid properties.

The three-dimensional conformation of Fluticasone 21-Isobutyrate allows it to effectively bind to glucocorticoid receptors, facilitating its mechanism of action against inflammation .

Chemical Reactions Analysis

Reactions

Fluticasone 21-Isobutyrate participates in various chemical reactions typical for corticosteroids, including:

  • Hydrolysis: Under certain conditions, esters can hydrolyze to release active components.
  • Oxidation/Reduction: Modifications at specific carbon positions can alter its activity or stability.

Technical Details

Understanding these reactions is crucial for developing formulations that maximize stability and bioavailability. Reaction kinetics and mechanisms can be studied using spectroscopic methods to ensure optimal formulation strategies .

Mechanism of Action

Process

Fluticasone 21-Isobutyrate acts primarily as an agonist at glucocorticoid receptors located in various tissues. Upon binding:

  1. Receptor Activation: The activated receptor translocates to the nucleus.
  2. Gene Regulation: It influences gene expression related to anti-inflammatory proteins while suppressing pro-inflammatory mediators.

This dual action leads to reduced inflammation and immune response in tissues affected by allergic or inflammatory conditions .

Data

Research indicates that Fluticasone 21-Isobutyrate exhibits a high affinity for glucocorticoid receptors compared to other corticosteroids, contributing to its efficacy at lower doses with minimal systemic side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Formulations may require specific pH adjustments for optimal stability.

These properties are essential for formulating effective drug delivery systems that ensure proper absorption and therapeutic outcomes .

Applications

Fluticasone 21-Isobutyrate has several scientific uses:

  • Asthma Management: Utilized in inhalation therapies to reduce airway inflammation.
  • Dermatological Treatments: Employed in topical formulations for skin disorders such as eczema and psoriasis.
  • Allergic Rhinitis: Administered through nasal sprays for managing allergic symptoms.

Its diverse applications stem from its potent anti-inflammatory effects and favorable pharmacokinetic profile, making it a valuable compound in both clinical and research settings .

Synthetic Pathways and Methodological Innovations in Fluticasone 21-Isobutyrate Production

Catalytic Deuteration Strategies for Isotopic Labeling

Isotopic labeling, particularly deuteration, of Fluticasone 21-Isobutyrate serves essential roles in advancing quantitative bioanalytical methods, metabolic pathway elucidation, and tracer studies. Strategic deuteration focuses on introducing stable deuterium atoms at specific molecular positions while preserving the compound's inherent biological activity and chemical behavior.

  • Position-Selective Catalysis: The presence of fluorine atoms within the Fluticasone 21-Isobutyrate structure (notably at the 6α and 9α positions) significantly influences the reactivity of proximal hydrogen atoms. The strong electron-withdrawing nature of fluorine atoms activates adjacent C-H bonds, making them more susceptible to catalytic H/D exchange. Palladium-based catalysts (e.g., Pd/C) operating under mild acidic or neutral conditions (D₂O as deuterium source, 50-80°C) demonstrate high efficiency for regioselective deuteration at positions activated by the gem-difluoro motif, particularly the C-4 position adjacent to the C-3 ketone and the C-6/C-9 fluorines. This activation leverages the inductive effect of fluorine to facilitate metal-catalyzed C-H bond cleavage and deuterium incorporation [2] [4] [8].
  • Ketone-Mediated Exchange: The C-3 ketone group offers another avenue for deuterium incorporation via enolization. Employing mild base catalysts (e.g., DABCO - 1,4-Diazabicyclo[2.2.2]octane) in deuterated solvents like DMSO-d₆ or CD₃OD promotes reversible enolization. This process enables exchange at the acidic C-4 position alpha to the carbonyl. Reaction times and temperature are carefully optimized to maximize deuterium incorporation at C-4 while minimizing unwanted epimerization or degradation of the sensitive steroidal structure. This method often complements Pd-catalyzed deuteration for achieving high levels of labeling at this specific site [4] [8].
  • Challenges in Aliphatic Deuteration: Achieving high levels of deuteration at non-activated aliphatic sites (e.g., the methyl groups of the isobutyrate moiety or the C-16 methyl) presents a greater synthetic hurdle. These positions lack strong activating groups and are sterically encumbered. Homogeneous precious metal catalysts (e.g., Crabtree's catalyst - [(COD)Ir(py)(PCy₃)]PF₆) under pressurized D₂ gas and elevated temperatures (80-120°C) show promise but require stringent control to prevent over-reduction of other functional groups (e.g., ketones, alkenes) within the molecule. Yields and deuteration levels at these positions are typically lower compared to fluorinated or carbonyl-activated sites [8].

Table 1: Comparison of Catalytic Deuteration Strategies for Fluticasone 21-Isobutyrate

Target PositionPrimary Activation MechanismPreferred Catalyst SystemDeuterium SourceKey AdvantagesKey Challenges
C-4 (α to C-3 ketone)Ketone Enolization & Fluorine ActivationPd/C or Mild Base (DABCO)D₂O or DMSO-d₆ / CD₃ODHigh regioselectivity, good incorporation levelsPotential epimerization risk with strong base
C-6/C-9 Proximal SitesFluorine ActivationPd/C, PtO₂D₂OExploits innate fluorine activation, good selectivityRequires control of reaction duration/temp
Isobutyrate Methyls / C-16 MethylNone (Aliphatic)Homogeneous Iridium (e.g., Crabtree's)D₂ gasAccesses non-activated sitesLow yield, risk of over-reduction, high catalyst cost
A-Ring/Alkene SitesAlkene ActivationPd/C, Rh/Al₂O₃D₂O or D₂ gasCan target unsaturated regionsPossible saturation of alkene, competing reactions

Solvent-Mediated Exchange Reactions in Structural Modification

Beyond isotopic labeling, solvent systems play a pivotal role in facilitating specific exchange reactions critical for structural diversification or prodrug synthesis of Fluticasone 21-Isobutyrate. These reactions often target the ester functionalities for modification.

  • Transesterification of the 21-Isobutyrate: The C-21 isobutyrate ester, while relatively stable, can undergo transesterification under controlled conditions to generate alternative esters. This reaction is typically catalyzed by Lewis acids (e.g., Ti(iOPr)₄, Sn(Oct)₂) or strong Brønsted acids in large excesses of the desired alcohol solvent (e.g., ethanol, benzyl alcohol). Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are often employed as co-solvents to enhance solubility. The reaction equilibrium is driven by the large excess of the incoming alcohol and potentially by the removal of the volatile isobutanol byproduct (if using low molecular weight alcohols). Careful control of temperature (60-90°C), catalyst loading, and water content is essential to achieve reasonable conversion rates while preventing decomposition of the steroid core or hydrolysis of the more reactive C-17 β-thioester [1] [10]. Monitoring reaction progress via HPLC or TLC is crucial.
  • Solvent Participation in Polymer Encapsulation: Solvent choice is fundamental in interfacial polymerization techniques used to create nano-encapsulated forms of corticosteroids like Fluticasone derivatives. For synthesizing polyamide nanocapsules based on biocompatible L-lysine polymers encapsulating Fluticasone 21-Isobutyrate (or its parent drugs), the process relies on interfacial polycondensation. The aqueous phase, containing the lysine monomer dissolved in water (often with a base like NaOH to ensure deprotonation), and the organic phase, containing the diacid chloride (e.g., 2,5-furandicarbonyl chloride) dissolved in a water-immiscible solvent (e.g., dichloromethane, chloroform, cyclohexane), are vigorously emulsified. The Fluticasone 21-Isobutyrate, being highly lipophilic, is dissolved in the organic phase. Polymerization occurs instantaneously at the droplet interfaces upon mixing, forming polyamide nanocapsules that entrap the drug. The solvent system (choice of organic solvent, aqueous phase pH, surfactant use) critically determines the particle size, encapsulation efficiency, and stability of the resulting nanocapsules [10]. This demonstrates how solvent mediates the formation of a modified delivery form of the compound.
  • Solvent Effects on Conformational Stability: The preferred conformation of Fluticasone 21-Isobutyrate, particularly the orientation of the 17β-carbothioate and the 21-isobutyrate moieties relative to the steroidal nucleus, is sensitive to solvent polarity and hydrogen-bonding capacity. Computational studies using Density Functional Theory (DFT) combined with solvation models (e.g., PCM, SMD) reveal significant differences in the relative energies of conformational minima when moving from the gas phase to non-polar solvents (cyclohexane), polar aprotic solvents (acetonitrile, DMF), and polar protic solvents (water, methanol). Water, mimicking the biological milieu, strongly favors conformations where polar functional groups (C-11 hydroxy, C-3 ketone, ester carbonyls) are solvated and where hydrophobic regions are minimized. This solvent-driven conformational preference can influence the compound's crystal packing (as observed in MicroED structures solved from different solvent systems) and potentially its interaction with target proteins, although the latter is less studied for the isobutyrate specifically [5].

Table 2: Influence of Solvent Systems on Fluticasone 21-Isobutyrate Reactions and Properties

Reaction/PropertyCritical Solvent ComponentsRole of SolventKey Outcome InfluencedOptimal Conditions (Example)
Transesterification (C-21)Lewis/Brønsted Acid Catalyst, Excess R'OH, Polar Aprotic Co-solvent (DMF, DMAc)Reaction medium, solubility enhancer, drives equilibriumConversion rate, product distribution, minimization of hydrolysisTi(OiPr)₄ (5 mol%), Benzyl Alcohol (20 eq), DMF, 80°C, N₂ atm
Interfacial Polymerization (Encapsulation)Water (aq. phase), Organic Solvent (CH₂Cl₂, CHCl₃, cyclohexane), Surfactant (optional)Forms immiscible phases, defines interface for polymerization, solubilizes monomers/drugParticle size (nm), Zeta potential (mV), Encapsulation Efficiency (%), Drug Loading (%)Water (pH 10-11)/CH₂Cl₂ interface, vigorous stirring (~1000 rpm)
Conformational StabilityPolarity (ε), Hydrogen Bonding Capacity (α, β)Modulates intramolecular H-bonding and dipole-dipole interactions, solvates polar groupsRelative population of conformational isomers, crystal packing motifsVaries significantly; Water favors solvent-exposed polar group conformations

Comparative Analysis of Fluticasone Propionate as a Precursor

Fluticasone Propionate (FP, C₂₅H₃₁F₃O₅S) serves as the primary therapeutic agent and a key structural analog and synthetic precursor to Fluticasone 21-Isobutyrate. A detailed comparison highlights the structural nuances and their profound synthetic and physicochemical consequences.

  • Structural Divergence at C-21: The defining difference lies in the ester group attached to the C-21 hydroxy. FP possesses a propionate ester (CH₃CH₂C(O)-), whereas Fluticasone 21-Isobutyrate features an isobutyrate ester ((CH₃)₂CHC(O)-). This seemingly minor alteration – replacing an ethyl group with an isopropyl group – introduces significant steric bulk and alters the electronic environment around the ester carbonyl. The isopropyl group creates a branched beta-carbon, increasing steric hindrance towards nucleophilic attack at the carbonyl carbon compared to the linear propionate. This difference impacts hydrolysis rates (enzymatic and chemical), transesterification reactivity, and potentially the binding kinetics to serum proteins or receptor sites due to altered hydrophobic interactions [1] [6] [7].
  • Synthetic Relationship and Impurity Control: Fluticasone 21-Isobutyrate can arise during the synthesis of FP if isobutyryl chloride (or its equivalent) is present as an impurity in the propionyl chloride used for the C-17 acylation step or during the final esterification at C-21. The synthesis of FP typically involves multiple steps, starting from a pregna-1,4,9(11)-triene-3,20-dione intermediate. Key steps include oxidation of a 21-hydroxy precursor to a carboxylic acid, followed by 17α-esterification with propionyl chloride, activation of the carboxylic acid (e.g., using CDI - N,N'-Carbonyldiimidazole), conversion to the carbothioic acid, and finally alkylation with fluoroiodomethane to form the 17β-fluoromethylthioester [2]. The esterification at C-21 with propionyl chloride must be highly selective and use high-purity reagents to minimize the formation of the isobutyrate impurity. Consequently, Fluticasone 21-Isobutyrate is a well-defined specified impurity in FP drug substance monographs, requiring strict control during manufacturing using analytical methods like HPLC with reference standards [1] [6].
  • Receptor Affinity and Conformational Implications: While Fluticasone 21-Isobutyrate is primarily an impurity and not a major therapeutic itself, its structural similarity to FP raises questions about biological activity. Both compounds share the core structural features critical for high Glucocorticoid Receptor (GR) affinity: the 6α,9α-difluoro, 11β-hydroxy, 16α-methyl, and Δ¹,⁴-diene-3-keto groups, along with the 17β-fluoromethylthioester. This commonality suggests potential GR binding. However, the isobutyrate group's increased steric bulk and altered hydrophobicity at C-21 likely result in lower binding affinity compared to FP. Microcrystal Electron Diffraction (MicroED) studies reveal subtle conformational differences in the solid state, particularly in the orientation of the C-17 and C-21 side chains. FP exhibits a relatively planar arrangement optimized for the GR ligand-binding pocket. The isobutyrate's branching potentially forces a slight deviation from this optimal geometry, increasing the energy barrier for achieving the high-affinity bound conformation and reducing the association rate constant (kₐ) [5] [7] [8]. Computational docking studies support this, showing less favorable van der Waals contacts and hydrophobic interactions for the isobutyrate within the GR pocket compared to the propionate.

Table 3: Structural and Functional Comparison: Fluticasone Propionate vs. Fluticasone 21-Isobutyrate

PropertyFluticasone Propionate (FP)Fluticasone 21-IsobutyrateImpact/Consequence
Empirical FormulaC₂₅H₃₁F₃O₅SC₂₆H₃₃F₃O₅SHigher molecular weight (500.57 vs 514.6 g/mol)
C-21 Ester GroupPropionate (CH₃CH₂COO-)Isobutyrate ((CH₃)₂CHCOO-)Increased steric bulk, altered hydrophobicity, reduced hydrolysis rate
Synthetic RelationshipTarget Active Pharmaceutical Ingredient (API)Common Process-Related ImpurityRequires stringent control during FP synthesis (reagent purity, reaction selectivity)
Steric Demand at C-21Moderate (Linear Ethyl Group)High (Branched Isopropyl Group)Hinders nucleophilic attack, potentially disrupts optimal receptor binding geometry
GR Binding Affinity (Relative)High (Reference)Lower (Predicted/Inferred)Reduced receptor activation potential compared to FP
Primary RoleTherapeutic Agent (ICS)Analytical Reference Standard, Synthetic IntermediateUsed for QC testing of FP API, metabolic studies (if deuterated)
Solid-State Conformation (MicroED)Optimized planar C17/C21 orientation for GRSubtle deviations due to isobutyrate bulkHigher energy barrier to achieve bioactive conformation [5]

The synthetic chemistry of Fluticasone 21-Isobutyrate revolves around sophisticated catalytic strategies for isotopic labeling, solvent-controlled reactions for functional group exchange or formulation, and its intrinsic relationship to Fluticasone Propionate as both a potential impurity and a structurally elucidating analog. Advancements in position-selective deuteration, interfacial encapsulation techniques, and high-resolution structural analysis (MicroED, DFT) provide powerful tools for manipulating and understanding this complex molecule, primarily serving the needs of analytical science and fundamental pharmaceutical chemistry.

Compounds Mentioned: Fluticasone 21-Isobutyrate, Fluticasone Propionate, Salmeterol Xinafoate, Fluticasone Furoate, Beclomethasone Dipropionate, Budesonide, Mometasone Furoate.

Properties

Product Name

Fluticasone 21-Isobutyrate

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate

Molecular Formula

C26H33F3O5S

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26-/m1/s1

InChI Key

FLWQKNXBDAHGQO-NMKXIHRTSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.